molecular formula C17H18N2O4 B6088471 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide

5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide

Katalognummer B6088471
Molekulargewicht: 314.34 g/mol
InChI-Schlüssel: DUHYOGRJAUWXOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide, also known as ABP-688, is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a small molecule that has gained attention in recent years due to its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Wirkmechanismus

5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide acts as a PAM of mGluR5, a G protein-coupled receptor that is widely expressed in the brain. Activation of mGluR5 has been shown to modulate synaptic plasticity, which is important for learning and memory. 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide enhances the activity of mGluR5 by binding to a site on the receptor that is distinct from the orthosteric site, which is the site where the endogenous ligand binds. This allosteric modulation results in the enhancement of mGluR5-mediated signaling, leading to the observed effects on cognitive and motor function.
Biochemical and Physiological Effects:
5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide has been shown to enhance long-term potentiation (LTP), a cellular mechanism that is thought to underlie learning and memory. This effect is mediated by the activation of mGluR5 and subsequent downstream signaling pathways. In addition, 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide has been found to increase dopamine release in the prefrontal cortex, which may contribute to its therapeutic effects in Parkinson's disease. 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide has also been shown to have anxiolytic effects in animal models, suggesting a potential role in the treatment of anxiety disorders.

Vorteile Und Einschränkungen Für Laborexperimente

5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it suitable for studying its effects on the brain. In addition, its selectivity for mGluR5 reduces the potential for off-target effects. However, 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide has a relatively short half-life, which may limit its effectiveness in some experiments. It is also important to note that the effects of 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide may vary depending on the dose and duration of treatment.

Zukünftige Richtungen

There are several future directions for research on 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide. One area of interest is its potential as a therapeutic agent for Alzheimer's disease. Further studies are needed to determine the optimal dose and duration of treatment, as well as the long-term effects of 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide on cognitive function. Another area of interest is its potential as a treatment for anxiety disorders. Studies are needed to determine the underlying mechanisms of its anxiolytic effects and to investigate its efficacy in clinical trials. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide, which will inform the development of more effective and targeted drugs for neurological disorders.

Synthesemethoden

The synthesis of 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide involves the reaction of 5-(1,3-benzodioxol-5-yl)-3-isoxazolecarboxylic acid with cyclohexylamine. This reaction results in the formation of the target compound, 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide, as a white solid with a purity of over 98%. The synthesis method has been optimized to achieve high yields and purity, making 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide a suitable candidate for further research.

Wissenschaftliche Forschungsanwendungen

5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide has been found to reduce motor symptoms in animal models of Parkinson's disease. These promising results have led to further investigation of 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide as a potential drug candidate for these disorders.

Eigenschaften

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c20-17(18-12-4-2-1-3-5-12)13-9-15(23-19-13)11-6-7-14-16(8-11)22-10-21-14/h6-9,12H,1-5,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHYOGRJAUWXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2H-1,3-Benzodioxol-5-YL)-N-cyclohexyl-1,2-oxazole-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.